molecular formula C8H8Cl2O2 B13939274 2,3-Dichlorophenyl methoxymethyl ether

2,3-Dichlorophenyl methoxymethyl ether

Cat. No.: B13939274
M. Wt: 207.05 g/mol
InChI Key: JDBVWYGNRHBLTB-UHFFFAOYSA-N
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Description

2,3-Dichlorophenyl methoxymethyl ether is a halogenated aromatic compound featuring a methoxymethyl ether substituent on a 2,3-dichlorophenyl ring. The methoxymethyl ether group is known to enhance binding affinity and stability in related compounds, as seen in opioid receptor-targeting analogs (e.g., Salvinorin B derivatives) . The 2,3-dichlorophenyl moiety contributes to lipophilicity and electronic effects, influencing solubility and reactivity.

Properties

Molecular Formula

C8H8Cl2O2

Molecular Weight

207.05 g/mol

IUPAC Name

1,2-dichloro-3-(methoxymethoxy)benzene

InChI

InChI=1S/C8H8Cl2O2/c1-11-5-12-7-4-2-3-6(9)8(7)10/h2-4H,5H2,1H3

InChI Key

JDBVWYGNRHBLTB-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C(=CC=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dichloro-3-(methoxymethoxy)benzene typically involves the chlorination of 3-(methoxymethoxy)benzene. The reaction conditions often require the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride, and a catalyst like ferric chloride to facilitate the substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves controlled chlorination reactions in large reactors, ensuring the safety and efficiency of the production process. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the methoxymethoxy group.

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-3-(methoxymethoxy)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Chlorination: Chlorine gas or sulfuryl chloride in the presence of a catalyst like ferric chloride.

    Nucleophilic Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substituted Benzenes: Depending on the reaction conditions and reagents, various substituted benzene derivatives can be formed.

    Oxidized Products: Aldehydes, ketones, or carboxylic acids from the oxidation of the methoxymethoxy group.

Scientific Research Applications

1,2-Dichloro-3-(methoxymethoxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-dichloro-3-(methoxymethoxy)benzene involves its interaction with molecular targets through its functional groups. The chlorine atoms and the methoxymethoxy group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Alkoxyalkyl Ether Derivatives

Methoxymethyl and Ethoxymethyl Ethers of Salvinorin B

  • Structure: Alkoxyalkyl ether substituents replace the acetoxy group at C-2 of Salvinorin B.
  • Activity: Methoxymethyl ether: KOP receptor binding affinity (Ki = 0.60 ± 0.1 nM) and potency (EC₅₀ = 0.40 ± 0.04 nM) exceed Salvinorin A due to synergistic oxygen interactions . Ethoxymethyl ether: Higher affinity (Ki = 0.32 nM) and potency (EC₅₀ = 0.14 nM), suggesting longer alkoxy chains enhance receptor interactions .

Dichlorophenyl-Based Azo Compounds (Antimicrobial Agents)

  • Examples: Compound A: 1-(3-((2,3-Dichlorophenyl)diazenyl)-4-hydroxyphenyl)ethanone (Rf = 0.54) . Compound B: 1-(3-((2,3-Dichlorophenyl)diazenyl)-2-hydroxyphenyl)ethanone (Rf = 0.52) .
  • Properties :
    • Solubility : Both compounds are soluble in petroleum ether/ethyl acetate mixtures.
    • Activity : Hydroxyl group positioning (para vs. ortho) affects antimicrobial efficacy, highlighting substituent regiochemistry’s role .

Thiazolidinone and Triazole Derivatives

  • Example: 2-(2,3-Dichlorophenyl)-3-(3-(dimethylamino)propyl)thiazolidin-4-one Hydrochloride . Synthesis: Purified via ethanol/diethyl ether precipitation (99.2% HPLC purity).

Complex Ether Derivatives

  • Example: 6-[(4-Benzhydryl-1-piperazinyl)sulfonyl]-2,3-dichlorophenyl methyl ether (CAS 428471-51-6) . Structure: Combines dichlorophenyl, methoxy, sulfonyl, and piperazinyl groups.

Data Tables

Table 1: Key Properties of Structural Analogs

Compound Substituent(s) Key Property/Activity Reference
Methoxymethyl ether of Salvinorin B C-2 methoxymethyl Ki = 0.60 nM (KOP), EC₅₀ = 0.40 nM
Ethoxymethyl ether of Salvinorin B C-2 ethoxymethyl Ki = 0.32 nM (KOP), EC₅₀ = 0.14 nM
Compound A (Antimicrobial) 2,3-dichlorophenyl, 4-OH Rf = 0.54, antimicrobial activity
Compound B (Antimicrobial) 2,3-dichlorophenyl, 2-OH Rf = 0.52, antimicrobial activity
Thiazolidinone derivative 2,3-dichlorophenyl, thiazolidinone 99.2% purity, CNS potential
2-[Cyano(2,3-dichlorophenyl)methylene]... Cyano, hydrazine Organic solvent solubility, intermediate

Key Findings and Trends

Substituent Effects : Alkoxyalkyl ethers (e.g., methoxymethyl) enhance receptor binding in opioid analogs, suggesting similar benefits for 2,3-dichlorophenyl methoxymethyl ether .

Regiochemistry : Hydroxyl group positioning in dichlorophenyl azo compounds significantly impacts antimicrobial activity .

Synthesis Purity: Thiazolidinone derivatives achieve >99% purity via ether-based purification, a method applicable to dichlorophenyl ethers .

Toxicity Considerations: Limited data on dichlorophenyl derivatives (e.g., cyanide metabolism in 2,3-dichlorophenyl cyanide) warrant caution .

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